

Vasopressin and Analogues: A Pharmacological Profile

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Compound Focus: Invopressin

CAS No.: 1488411-60-4

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Vasopressin is a natural nonapeptide hormone with potent vasoconstrictive and antidiuretic properties. Its synthetic form and various analogues have been developed to target its receptors with differing selectivity to optimize therapeutic effects and minimize side effects [1] [2].

The table below summarizes the core characteristics of vasopressin and its major synthetic analogues.

Compound Name	Receptor Affinity	Primary Clinical Applications	Half-Life (minutes)
Arginine Vasopressin (AVP)	V1, V2, V3 [2]	Refractory vasodilatory shock (e.g., septic shock), cardiac arrest [3] [2]	5 - 15 [2] [4]
Desmopressin (dDAVP)	Selective V2 [2]	Central diabetes insipidus, bleeding disorders (e.g., hemophilia A, von Willebrand disease) [1] [2]	90 - 190 [2]
Terlipressin	Preferentially V1 (prodrug) [2] [4]	Bleeding esophageal varices, hepatorenal syndrome [2]	240 - 360 [2]
Selepressin	Selective V1 [2] [4]	Investigated for septic shock (not approved for clinical use) [2]	10 - 30 [2]

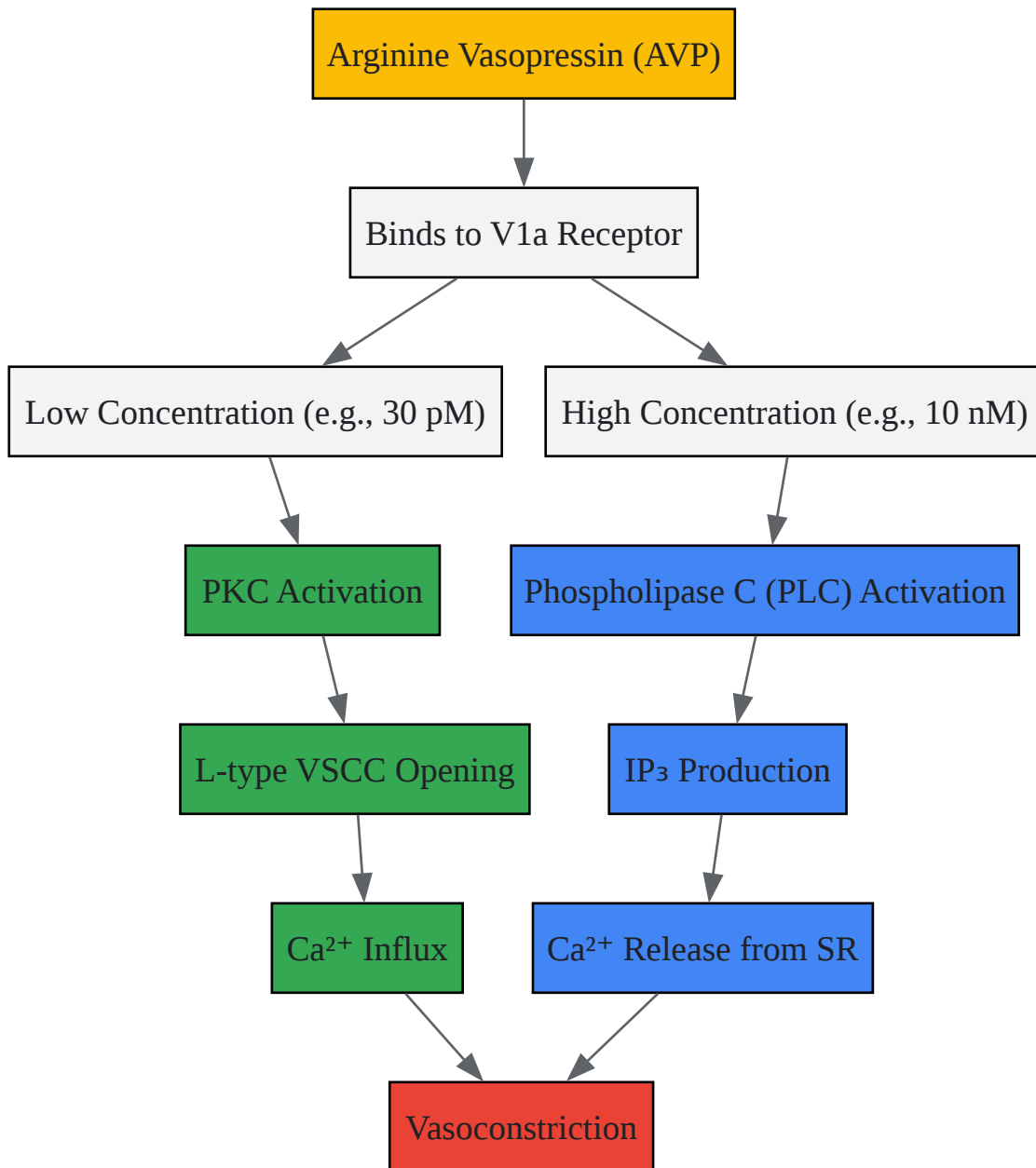
Compound Name	Receptor Affinity	Primary Clinical Applications	Half-Life (minutes)
Ornipressin	Preferentially V1 [2]	Investigated for use in cirrhosis with hepatorenal syndrome [2]	60 - 120 [2]

Key Experimental Data and Clinical Evidence

The use of vasopressin in shock states is supported by its mechanism of action and clinical trial data.

Vasoconstriction Signaling Pathways

Vasopressin induces vasoconstriction primarily by activating V1 receptors on vascular smooth muscle cells. Research indicates two distinct concentration-dependent pathways [5]:



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Clinical Evidence in Septic Shock

The following table summarizes key findings from major clinical trials and meta-analyses investigating vasopressin in septic shock.

Trial / Analysis	Design & Population	Key Findings on Mortality & RRT	Key Findings on Adverse Events
Individual Patient Data Meta-analysis (2019) [3]	IPD of 4 RCTs in septic shock	No effect on 28-day mortality (RR 0.98). Vasopressin reduced requirement for Renal Replacement Therapy (RRT) (RR 0.86) [3].	More digital ischaemia (ARD 1.7%); fewer arrhythmias (ARD -2.8%) [3].
VANISH Trial (2016) [3]	n=409; Vasopressin vs. Noradrenaline	No difference in days alive and free of kidney failure [3].	Not specified in results.
VAAST Trial (2008) [3]	n=780; Vasopressin vs. Noradrenaline	No significant difference in 28-day mortality. Trend towards lower mortality with vasopressin in less severe shock [3].	Trend towards higher digital ischaemia (Vasopressin); Trend towards higher cardiac arrest (Noradrenaline) [3].
Serpa Neto Meta-analysis (2011) [3]	9 trials, n=998	Vasopressin associated with reduced mortality (RR 0.87) in all patients and in septic shock subgroup [3].	No difference in adverse events between groups (RR 0.98) [3].

Detailed Experimental Protocol

For researchers, understanding the methodology behind foundational discoveries is crucial. The following is a summary of a key protocol used to investigate vasopressin-induced vasoconstriction.

Objective: To determine the concentration-dependent contributions of different calcium signaling pathways to AVP-induced vasoconstriction in isolated resistance arteries [5].

- **Tissue Preparation:** Mesenteric large resistance arteries (outer diameter ~250-300 μm) are isolated from animal models (e.g., Sprague-Dawley rats) and cleaned of adventitia in a cooled physiological saline solution (PSS) [5].
- **Artery Cannulation and Pressurization:** The isolated artery is cannulated at both ends with glass micropipettes, secured with suture, and gradually pressurized to a set pressure (e.g., 80 mmHg) to mimic in vivo conditions. The vessel is superfused with warm PSS and allowed to equilibrate [5].

- **Diameter Measurement:** The external diameter of the artery is measured in real-time using a pressure myograph system. The maximal vessel diameter is determined by exposing the artery to zero Ca^{2+} and a vasodilator (e.g., sodium nitroprusside) [5].
- **Drug Administration:** Cumulative concentration-response curves are generated by adding AVP to the arterial bath in incremental log or half-log concentrations (e.g., 10^{-14} M to 10^{-6} M). Treatments are applied at set intervals or once responses plateau [5].
- **Pathway Inhibition:** To elucidate signaling mechanisms, specific inhibitors are introduced before and during AVP challenge. These include:
 - **V1a Receptor Antagonist:** To confirm receptor specificity.
 - **L-type VSCC Blocker:** Such as verapamil (10 μM), to inhibit voltage-sensitive calcium channels.
 - **PKC Inhibitors:** Such as calphostin-C (250 nM) or Ro-31-8220 (1 μM) [5].
- **Data Analysis:** Experimentally induced changes in vessel diameter are normalized as a percentage of the maximal outer diameter. Data are analyzed using t-tests and ANOVA to determine statistical significance between different treatment conditions [5].

Interpretation and Research Considerations

- **Mechanism vs. Mortality:** While vasopressin has a clear noradrenaline-sparing effect and can improve blood pressure, large-scale randomized trials have consistently failed to demonstrate a definitive mortality benefit in septic shock [3] [2]. The primary advantages may lie in reducing catecholamine exposure and specific outcomes like reducing the need for RRT [3].
- **Analogue Development Rationale:** The development of selective V1a agonists like selepressin was driven by the hypothesis that pure vasoconstriction without V2-mediated antidiuresis and procoagulant effects would be beneficial. However, clinical trials of selepressin were stopped for futility, indicating the complexity of modulating this system [2].
- **Norepinephrine Equivalence (NEE):** In clinical research, the total vasopressor support is often standardized using a Norepinephrine Equivalence (NEE) score. One commonly used conversion is **NEE = norepinephrine ($\mu\text{g}/\text{kg}/\text{min}$) + epinephrine ($\mu\text{g}/\text{kg}/\text{min}$) + $2.5 \times$ vasopressin (U/min)**. This allows for a quantitative comparison of shock severity across studies [6].

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To cite this document: Smolecule. [Vasopressin and Analogues: A Pharmacological Profile].

Smolecule, [2026]. [Online PDF]. Available at:

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